molecular formula C13H17BN2O2 B6241242 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1558927-10-8

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine

Cat. No. B6241242
CAS RN: 1558927-10-8
M. Wt: 244.1
InChI Key:
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Description

The compound is a boronic ester, which are commonly used in organic synthesis due to their stability and versatility . They are often used in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, boronic esters are typically synthesized through reactions of boronic acids with alcohols . In some cases, they can also be synthesized through borylation of alkyl or aryl alkynes and alkenes .


Chemical Reactions Analysis

Boronic esters are often used in Suzuki-Miyaura cross-coupling reactions, which involve the reaction of the boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .

Scientific Research Applications

Future Directions

Boronic esters, including potentially this compound, continue to be a focus of research due to their versatility in organic synthesis. They are particularly important in the development of new pharmaceuticals and fine chemicals .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine involves the coupling of a pyrrolo[3,2-b]pyridine derivative with a tetramethyl-1,3,2-dioxaborolane reagent.", "Starting Materials": [ "4-bromo-1H-pyrrolo[3,2-b]pyridine", "Tetramethyl-1,3,2-dioxaborolane", "Potassium carbonate", "Copper(I) iodide", "N,N-Dimethylformamide (DMF)", "Toluene" ], "Reaction": [ "The reaction begins with the preparation of a Grignard reagent by reacting 4-bromo-1H-pyrrolo[3,2-b]pyridine with magnesium in dry ether.", "The resulting Grignard reagent is then reacted with tetramethyl-1,3,2-dioxaborolane in the presence of copper(I) iodide and potassium carbonate in DMF at 80°C for 24 hours to form the desired boronate ester.", "The boronate ester is then coupled with the pyrrolo[3,2-b]pyridine derivative in the presence of palladium catalyst and base in toluene at 100°C for 24 hours to form the final product, 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine." ] }

CAS RN

1558927-10-8

Product Name

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine

Molecular Formula

C13H17BN2O2

Molecular Weight

244.1

Purity

95

Origin of Product

United States

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